molecular formula C17H11BrN2O3S2 B2464845 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 299956-07-3

4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2464845
CAS No.: 299956-07-3
M. Wt: 435.31
InChI Key: RYSFRWTVHUMZAQ-ZROIWOOFSA-N
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Description

4-Bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a synthetic thiazolidinone derivative offered for early-stage research applications. Compounds within this structural class are of significant interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds. The structure incorporates a rhodanine core, a 4-bromobenzamide moiety, and a 3-hydroxybenzylidene substituent, which may allow for interaction with various biological targets. Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for in vitro screening assays to investigate protein-ligand interactions. Its specific mechanism of action, pharmacological profile, and primary research applications are compound-specific and must be determined by the researcher through experimental validation. This product is provided as-is, and the buyer is responsible for confirming its identity and purity for their specific research needs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S2/c18-12-6-4-11(5-7-12)15(22)19-20-16(23)14(25-17(20)24)9-10-2-1-3-13(21)8-10/h1-9,21H,(H,19,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSFRWTVHUMZAQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions : The preparation of 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves the formation of the thiazolidine ring followed by bromination and coupling with benzamide. Standard reaction conditions include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere, with temperatures often ranging from room temperature to reflux conditions.

Industrial Production Methods : On an industrial scale, the production may involve automated flow reactors to ensure consistent quality and yield. Techniques such as crystallization and recrystallization are employed to purify the final product, ensuring a high degree of purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions : This compound can undergo various reactions, including:

  • Oxidation : Oxidative reactions can modify the thiazolidine ring or the phenyl group.

  • Reduction : Reductive conditions can affect the imine bond or reduce the bromine atom to hydrogen.

  • Substitution : The bromine atom provides a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed : The reaction products depend on the specific conditions but can include derivatives with modified functional groups, such as hydroxylated or aminated analogs.

Scientific Research Applications

Chemistry : In synthetic chemistry, this compound is a useful intermediate for the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology : Its ability to interact with biological targets makes it valuable in the study of enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways.

Medicine : This compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry : Beyond pharmaceuticals, it finds applications in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

  • **Molecular Targets

Biological Activity

The compound 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a member of the thiazolidinone class, notable for its unique structural features and promising biological activities. This article provides an in-depth examination of its biological activity, synthesizing data from various studies and sources.

Structural Characteristics

The compound features a thiazolidinone ring, a benzamide moiety, and a hydroxy-substituted phenyl group. Its structure can be summarized as follows:

Component Description
Thiazolidinone Ring Contains sulfur and nitrogen, contributing to biological activity.
Benzamide Moiety Enhances binding interactions with biological targets.
Hydroxy-Substituted Phenyl Group Potentially increases antioxidant properties.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

These findings suggest that the compound may serve as a lead structure for developing new antibiotics due to its ability to inhibit bacterial growth effectively .

Anticancer Activity

The thiazolidinone ring is associated with anticancer properties. Studies have demonstrated that compounds with similar structural frameworks can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound's bromine substitution may enhance its potency against cancer cells by increasing lipophilicity, thereby improving cell membrane permeability .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with specific enzymes such as kinases and proteases, leading to altered cellular signaling.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, which can trigger apoptosis.
  • Antioxidant Activity : The hydroxy group may confer additional antioxidant properties, protecting healthy cells from oxidative damage while targeting malignant cells.

Study 1: Antimicrobial Evaluation

A series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. The study revealed that compounds structurally similar to this compound exhibited comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Study 2: Anticancer Effects

In vitro assays were conducted on various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that the compound induced significant cytotoxicity at micromolar concentrations, leading to cell cycle arrest and increased apoptosis markers compared to untreated controls .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazolidinone Ring : Reacting thiourea derivatives with carbonyl compounds.
  • Bromination : Introducing the bromine atom at the para position using brominating agents.
  • Coupling Reactions : Combining various functional groups to achieve the final structure.

These synthetic methods can be modified to enhance biological activity or pharmacokinetic properties by altering substituents on the aromatic rings or functional groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications to the Benzylidene Substituent

The benzylidene substituent at the 5-position of the thiazolidinone ring is a critical determinant of molecular interactions. Key analogs include:

Compound Substituent on Benzylidene Key Features Reference
Target compound 3-hydroxyphenyl Hydroxyl group enhances hydrogen bonding and polarity -
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2-hydroxyphenyl Ortho-hydroxyl group may reduce planarity, affecting crystallinity
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-methoxy-4-propoxyphenyl Alkoxy groups increase lipophilicity and steric bulk
3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2-oxoindolin-3-ylidene Indole-derived substituent introduces π-stacking potential

Key Observations :

  • The 3-hydroxyphenyl group in the target compound offers a balance of polarity and hydrogen-bonding capacity compared to the 2-hydroxyphenyl analog, which may exhibit reduced planarity due to steric hindrance .
  • The 2-oxoindolin-3-ylidene substituent () introduces a fused bicyclic system, which could enhance binding to aromatic residues in enzyme active sites.

Variations in the Benzamide Substituent

The 4-bromobenzamide group distinguishes the target compound from analogs with different halogen or functional group substitutions:

Compound Benzamide Substituent Key Features Reference
Target compound 4-bromophenyl Bromine increases molecular weight and halogen bonding potential -
(5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one 4-bromophenyl and 4-chloro Chlorine vs. bromine alters electronegativity and van der Waals interactions
4-bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl Nitro group introduces strong electron-withdrawing effects
N-[(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 4-methylbenzamide Methyl group reduces polarity, enhancing lipophilicity

Key Observations :

  • Nitro groups () strongly withdraw electron density, which could reduce stability under reducing conditions but increase reactivity in electrophilic environments.
  • Methylbenzamide derivatives () prioritize lipophilicity over polarity, which may influence pharmacokinetic properties.

Computational and Analytical Comparisons

Structural Similarity Networks

highlights the use of Tanimoto coefficients and Murcko scaffolds to cluster compounds into structural motifs. The target compound and its analogs would likely fall into a cluster defined by the thiazolidinone core and benzylidene/benzamide substituents. Compounds with Tanimoto scores >0.5 (e.g., ) would share significant topological overlap, enabling comparative analysis of binding affinities .

Crystallographic Studies

Single-crystal X-ray diffraction data for analogs like (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () reveal planar thiazolidinone rings with intermolecular hydrogen bonds involving the hydroxyl group. Such data could predict the target compound’s solid-state behavior and stability.

Bioactivity Trends in Structural Analogs

While direct bioactivity data for the target compound are unavailable, analogs provide insights:

  • Antihyperglycemic Activity: Thiazolidinones with 4-oxo and sulfanylidene groups (e.g., ) show blood glucose-lowering effects in rodent models.
  • Antibacterial Potential: Brominated alkaloids () and marine-derived thiazolidinones () exhibit moderate activity against Gram-positive bacteria.
  • Enzyme Inhibition: Compounds with indole or pyrazole substituents () may target aminopeptidases or proteases due to π-stacking interactions.

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide?

The synthesis typically involves:

  • Thiazolidinone core formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions to construct the thiazolidinone ring .
  • Schiff base formation : Condensation of 3-hydroxybenzaldehyde with the thiazolidinone amine group under reflux in ethanol, with catalytic acetic acid to promote imine bond formation .
  • Bromobenzamide coupling : Using coupling reagents like EDCI/HOBt to attach the 4-bromobenzoyl group to the thiazolidinone nitrogen.
    Critical parameters : Temperature control (~60°C for condensation), solvent polarity (e.g., DMF for coupling), and pH (neutral for Schiff base stability) .

Q. How can the Z-configuration of the 5-[(3-hydroxyphenyl)methylidene] group be confirmed experimentally?

  • X-ray crystallography : Resolve the crystal structure to unambiguously determine the stereochemistry of the double bond .
  • NOESY NMR : Detect spatial proximity between the 3-hydroxyphenyl proton and the thiazolidinone ring protons to confirm the Z-configuration .
  • UV-Vis spectroscopy : Compare λmax with known Z/E isomers; conjugated Z-isomers often exhibit bathochromic shifts .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, sulfanylidene group) influence the compound’s bioactivity?

  • Bromine : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., bacterial PPTases), improving target binding .
  • Sulfanylidene group : Acts as a hydrogen-bond acceptor, potentially interacting with catalytic residues in enzymes like acetyl-CoA carboxylase .
  • 3-Hydroxyphenyl group : The hydroxyl moiety may participate in redox interactions or chelate metal ions in metalloenzymes .
    Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing Br with Cl, omitting sulfanylidene) and testing inhibitory activity against target enzymes .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Dose-response validation : Re-test activity under standardized conditions (e.g., fixed ATP concentration for kinase assays) .
  • Purity analysis : Use HPLC-MS to verify compound integrity (>95% purity) and rule out degradation products .
  • Target specificity profiling : Employ kinome-wide screening or proteomics to identify off-target interactions that may explain variability .

Q. How can computational methods predict the compound’s interaction with bacterial PPTase enzymes?

  • Molecular docking : Use AutoDock Vina to model binding poses within the PPTase active site, focusing on interactions with conserved residues (e.g., Lys83, Asp126) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify critical hydrogen bonds/van der Waals contacts .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinity differences between wild-type and mutant enzymes .

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